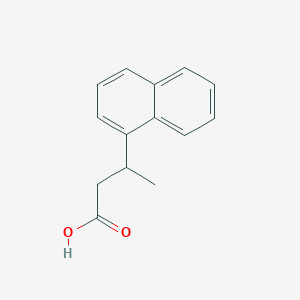

3-(Naphthalen-1-yl)butanoic acid

説明

3-(Naphthalen-1-yl)butanoic acid is a carboxylic acid derivative featuring a naphthalene ring substituted at the 1-position and linked to a four-carbon chain.

特性

分子式 |

C14H14O2 |

|---|---|

分子量 |

214.26 g/mol |

IUPAC名 |

3-naphthalen-1-ylbutanoic acid |

InChI |

InChI=1S/C14H14O2/c1-10(9-14(15)16)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3,(H,15,16) |

InChIキー |

RTYRKKRZQSSAQN-UHFFFAOYSA-N |

正規SMILES |

CC(CC(=O)O)C1=CC=CC2=CC=CC=C21 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-1-yl)butanoic acid typically involves the Friedel-Crafts acylation of naphthalene with butanoic acid derivatives. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

Naphthalene+Butanoic acid derivativeAlCl33-(Naphthalen-1-yl)butanoic acid

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Naphthalen-1-yl ketones or carboxylic acids.

Reduction: Naphthalen-1-yl alcohols.

Substitution: Halogenated naphthalene derivatives.

科学的研究の応用

3-(Naphthalen-1-yl)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(Naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with biological membranes or proteins, affecting their function. The carboxylic acid group can form hydrogen bonds with target molecules, influencing biochemical pathways.

類似化合物との比較

Table 1: Chain Length and Substituent Effects

| Compound | Chain Length | Key Substituent | Notable Properties |

|---|---|---|---|

| 3-(Naphthalen-1-yl)butanoic acid | C4 | None | Baseline hydrophobicity |

| 3-Naphthalen-1-ylpropanoic acid | C3 | None | Higher polarity |

| 3-(Naphthalen-1-ylthio)propanoic acid | C3 | Thioether (-S-) | Enhanced acidity/reactivity |

Positional Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

- 3-(Naphthalen-2-yl)butanoic acid (CAS 33417-02-6): Substitution at the 2-position of naphthalene introduces distinct steric and electronic effects.

- 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid (CAS 6317-48-2): Partial saturation of the naphthalene ring (tetrahydronaphthalene) reduces aromaticity, which may enhance conformational flexibility and bioavailability .

Table 2: Positional and Saturation Effects

| Compound | Naphthalene Substitution | Saturation | Potential Advantage |

|---|---|---|---|

| This compound | 1-position | Fully aromatic | High aromatic interaction potential |

| 3-(Naphthalen-2-yl)butanoic acid | 2-position | Fully aromatic | Reduced steric hindrance |

| 4-(6-Methoxy-tetrahydronaphthalen-1-yl)butanoic acid | 1-position (saturated) | Partially saturated | Improved solubility |

Functional Group Modifications: Amino and Protected Amino Derivatives

- (S)-3-Amino-4-(1-naphthyl)butanoic acid hydrochloride (CAS 331846-99-2): The addition of an amino group introduces a basic site, enabling salt formation (e.g., hydrochloride) and enhancing water solubility. This modification is critical for pharmacokinetics in drug candidates .

- (R)-3-(Boc-amino)-4-(naphthalen-1-yl)butanoic acid (ChemSpider ID 5384482): The tert-butoxycarbonyl (Boc) protecting group stabilizes the amino moiety during synthetic processes, a common strategy in peptide synthesis .

Table 3: Amino-Functionalized Derivatives

| Compound | Functional Group | Key Application |

|---|---|---|

| (S)-3-Amino-4-(1-naphthyl)butanoic acid HCl | Amino (-NH2) | Improved solubility for drug delivery |

| (R)-3-(Boc-amino)-4-(naphthalen-1-yl)butanoic acid | Protected amino (Boc) | Synthetic intermediate in peptide chemistry |

Pharmacological Activity Comparisons

- 3-(Benzotriazol-1-yl)butanoic acid: This structurally related compound exhibits strong anti-inflammatory and choleretic activity. Substituents on the aromatic ring (e.g., trifluoromethyl groups) enhance activity, while methoxy groups reduce it, highlighting the importance of electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。